6-Methyl-3-octyne
Description
6-Methyl-3-octyne is an internal alkyne with the molecular formula C₉H₁₆. Its structure consists of an eight-carbon chain (octyne) with a triple bond at position 3 and a methyl substituent at position 6 (Fig. 1). The IUPAC name follows the priority rule where the triple bond receives the lowest possible number, and substituents are numbered based on alphabetical order .
Molecular Properties (Hypothetical):
- Average mass: 124.21 g/mol
- Monoisotopic mass: 124.125 g/mol
- Structure: CH₃-(CH₂)₂-C≡C-CH(CH₃)-CH₂-CH₂-CH₃
While direct experimental data for 6-Methyl-3-octyne is unavailable in the provided evidence, its properties can be inferred from analogous compounds like 6-Methyl-3-heptyne (C₈H₁₄, ) and trends in alkyne chemistry.
Properties
Molecular Formula |
C9H16 |
|---|---|
Molecular Weight |
124.22 g/mol |
IUPAC Name |
6-methyloct-3-yne |
InChI |
InChI=1S/C9H16/c1-4-6-7-8-9(3)5-2/h9H,4-5,8H2,1-3H3 |
InChI Key |
LDZYCPWLKDNBLI-UHFFFAOYSA-N |
Canonical SMILES |
CCC#CCC(C)CC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 6-Methyl-3-octyne can be synthesized through various methods, including the dehydrohalogenation of vicinal dihalides or vinylic halides. This process involves the elimination of hydrogen halides from the dihalide precursor using a strong base such as sodium amide in ammonia (NaNH2/NH3) . Another method involves the alkylation of acetylide anions with appropriate alkyl halides .
Industrial Production Methods: Industrial production of 6-Methyl-3-octyne typically involves the use of large-scale chemical reactors where the aforementioned synthetic routes are optimized for higher yields and purity. The reaction conditions are carefully controlled to ensure the efficient removal of by-products and to maximize the production of the desired alkyne.
Chemical Reactions Analysis
Types of Reactions: 6-Methyl-3-octyne undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form carbonyl compounds such as ketones and aldehydes.
Reduction: Hydrogenation of 6-Methyl-3-octyne can yield alkanes or alkenes, depending on the reaction conditions.
Substitution: It can participate in nucleophilic substitution reactions, where the triple bond is attacked by nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or ozone (O3) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) or Lindlar’s catalyst are employed.
Substitution: Strong nucleophiles like sodium amide (NaNH2) are used under basic conditions.
Major Products:
Oxidation: Ketones and aldehydes.
Reduction: Alkanes and alkenes.
Substitution: Various substituted alkynes and alkenes.
Scientific Research Applications
6-Methyl-3-octyne has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: It serves as a probe in studying enzyme mechanisms and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of pharmaceuticals.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Methyl-3-octyne involves its interaction with various molecular targets and pathways. For instance, in enzymatic reactions, it can act as an inhibitor by binding to the active site of enzymes, thereby blocking substrate access. The triple bond in the compound is highly reactive, making it a versatile intermediate in various chemical transformations .
Comparison with Similar Compounds
Comparison with Structurally Similar Alkynes
6-Methyl-3-heptyne (C₈H₁₄)
A shorter-chain analog, 6-Methyl-3-heptyne, shares structural similarities but differs in chain length and substituent position.
Key Differences:
Implications of Structural Differences:
- Boiling Point : Longer chains (e.g., octyne vs. heptyne) typically exhibit higher boiling points due to increased van der Waals interactions.
- Reactivity : Both compounds are internal alkynes, but steric hindrance from the methyl group in 6-Methyl-3-octyne may reduce reaction rates in catalytic processes (e.g., hydrogenation) compared to less-branched analogs.
- Solubility : Branching generally reduces solubility in polar solvents; 6-Methyl-3-octyne may be less soluble than linear alkynes like 3-octyne (C₈H₁₄).
3-Octyne (C₈H₁₄)
Key comparisons include:
- Branching vs.
- Thermodynamic Stability : Branched alkynes often have lower melting points than linear isomers due to disrupted molecular packing.
Research Findings and Trends
Physicochemical Behavior
- Mass Spectrometry: The monoisotopic mass of 6-Methyl-3-heptyne (110.10955 g/mol) aligns with its formula, suggesting reliable identification methods for similar compounds .
- Solubility Trends: Methoxy-substituted compounds (e.g., 6-Hydroxy-3-methoxybenzene, ) highlight how polar groups enhance solubility, a contrast to nonpolar alkynes like 6-Methyl-3-octyne.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
